molecular formula C25H25N7S2 B11036322 [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate

[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate

Cat. No.: B11036322
M. Wt: 487.6 g/mol
InChI Key: WGXNLMVOMQOYIF-UHFFFAOYSA-N
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Description

[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate (hereafter referred to as the target compound) is a structurally complex molecule featuring a 1,3,5-triazine core substituted with a naphthalen-2-ylamino group at position 6, an amino group at position 4, and a methyl 4-phenylpiperazine-1-carbodithioate moiety at position 2. Its molecular formula is C₂₃H₂₇N₇OS₂, with a molecular weight of 481.64 g/mol . Structural analogs of this compound have demonstrated inhibitory activity against Rad6B, a ubiquitin-conjugating enzyme implicated in cancer progression , though direct biological data for the target compound remains inferred from related structures.

Properties

Molecular Formula

C25H25N7S2

Molecular Weight

487.6 g/mol

IUPAC Name

[4-amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C25H25N7S2/c26-23-28-22(29-24(30-23)27-20-11-10-18-6-4-5-7-19(18)16-20)17-34-25(33)32-14-12-31(13-15-32)21-8-2-1-3-9-21/h1-11,16H,12-15,17H2,(H3,26,27,28,29,30)

InChI Key

WGXNLMVOMQOYIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)SCC3=NC(=NC(=N3)NC4=CC5=CC=CC=C5C=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate typically involves multiple steps. The process begins with the formation of the triazine ring, followed by the introduction of the naphthalene and phenylpiperazine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares its 1,3,5-triazine core with several derivatives, differing primarily in substituent groups. Key structural analogs and their distinguishing features are summarized below:

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Computed Properties
Property Target Compound Compound 21 Compound 26 [4-Amino-6-(2-methoxyanilino)-...]
Molecular Weight 481.64 625.15 483.52 405.5
XLogP3 Not reported Not reported Not reported 2.2
Hydrogen Bond Donors/Acceptors 2 / 9 (inferred) Not reported Not reported 2 / 9
Topological Polar Surface Area ~150 (estimated) Not reported Not reported 150
Biological Target Rad6B (inferred) Antitumor 5-HT6 receptor Not reported

Key Insights :

  • Lipophilicity : The target compound’s naphthalene group likely increases LogP compared to the methoxyphenyl analog (LogP 2.2 ), favoring passive diffusion across biological membranes.
  • Target Selectivity : Unlike Compound 26, which targets the 5-HT6 receptor , the target compound’s inferred Rad6B inhibition aligns with TZ8–TZ9’s anticancer mechanism .

Biological Activity

The compound [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate is a complex organic molecule characterized by a triazine core and various functional groups that suggest potential biological activity. Understanding its biological properties is crucial for evaluating its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N7S2C_{25}H_{25}N_{7}S_{2}, indicating a substantial molecular weight and complexity due to the presence of multiple nitrogen and sulfur atoms. The structural components include:

  • Triazine Core : A six-membered ring with three nitrogen atoms.
  • Naphthalene Moiety : Contributes to hydrophobic interactions.
  • Phenylpiperazine Unit : Often associated with neuropharmacological activity.
  • Carbodithioate Group : Enhances reactivity and potential interactions with biological targets.

Biological Activity Overview

Research on compounds with similar structural motifs reveals several potential biological activities, including:

  • Antimicrobial Properties : Compounds with triazine cores have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Naphthalene derivatives are known for their cytotoxic effects on cancer cells.
  • Neuropharmacological Effects : Piperazine derivatives often exhibit activity as antidepressants or anxiolytics.

Case Studies

  • Inhibition of Nucleoside Transporters :
    • A related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), was studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs). The study found that modifications to the piperazine ring influenced selectivity towards ENT1 and ENT2, suggesting a similar approach could be applied to our compound for targeted therapeutic effects .
  • Anticancer Activity :
    • Compounds featuring naphthalene and triazine structures have been documented to induce apoptosis in cancer cell lines. For instance, studies on naphthalene-based compounds indicated significant cytotoxicity against breast and colon cancer cells .

The biological activity of the compound likely involves:

  • Binding Interactions : The triazine core may facilitate binding to specific receptors or enzymes due to its electron-withdrawing nature.
  • Reactive Intermediates : The carbodithioate group can form reactive intermediates that may interact with cellular macromolecules, leading to altered cellular functions.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological Activity
Triazine Derivative ATriazine core with alkyl substituentsAntimicrobial
Phenylpiperazine BPiperazine ring with phenolic groupsAntidepressant
Naphthalene-based CNaphthalene moiety linked to aminesAnticancer

The unique combination of the triazine core with naphthalene and phenylpiperazine units in our compound may confer distinct pharmacological properties not present in other compounds listed above.

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